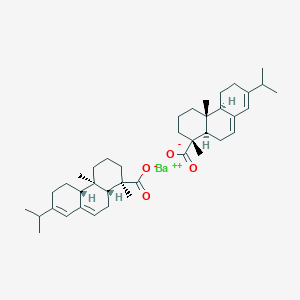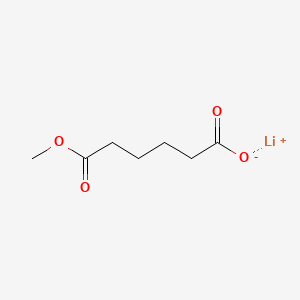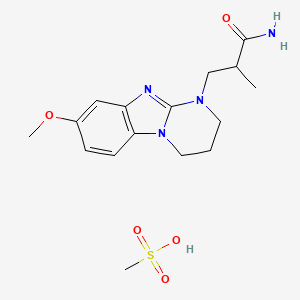
Barium abietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium abietate is an inorganic compound with the chemical formula Ba(C20H32O2)2. It is derived from abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium abietate can be synthesized through the reaction of abietic acid with barium hydroxide. The reaction typically involves dissolving abietic acid in an organic solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade abietic acid and barium hydroxide. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Barium abietate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different barium salts.
Substitution: this compound can participate in substitution reactions with other acids or bases to form new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide, under reflux conditions
Major Products Formed:
Oxidation: Barium carbonate and other oxidation products.
Reduction: Various barium salts.
Substitution: New barium compounds depending on the substituent used
Aplicaciones Científicas De Investigación
Barium abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of lubricants, coatings, and other industrial products due to its unique properties .
Mecanismo De Acción
The mechanism of action of barium abietate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular membranes and proteins, affecting various cellular processes. Its effects are mediated through the modulation of ion channels, enzymes, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparación Con Compuestos Similares
Barium acetate: Ba(C2H3O2)2
Barium carbonate: BaCO3
Barium sulfate: BaSO4
Comparison:
Barium acetate: Similar to barium abietate, barium acetate is used in various chemical reactions and industrial applications. this compound has unique properties due to its organic component, making it more suitable for specific applications.
Barium carbonate: Barium carbonate is primarily used in the ceramics industry and as a precursor for other barium compounds. This compound, on the other hand, has broader applications in chemistry and biology.
Barium sulfate: Barium sulfate is widely used as a radiocontrast agent in medical imaging.
Propiedades
Número CAS |
66104-41-4 |
|---|---|
Fórmula molecular |
C40H58BaO4 |
Peso molecular |
740.2 g/mol |
Nombre IUPAC |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;barium(2+) |
InChI |
InChI=1S/2C20H30O2.Ba/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1 |
Clave InChI |
ZQGVSNSRNASLMU-JHZYRPMRSA-L |
SMILES isomérico |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Ba+2] |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)



